molecular formula C11H8ClNO2 B6367315 5-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol CAS No. 1261938-57-1

5-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol

Cat. No.: B6367315
CAS No.: 1261938-57-1
M. Wt: 221.64 g/mol
InChI Key: CTUKZPMESJOCKU-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol is an organic compound with the molecular formula C11H8ClNO2 It is a derivative of pyridine and phenol, characterized by the presence of a chloro group and a hydroxyl group on the phenyl ring, and a hydroxyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol typically involves the reaction of 2-chloro-5-hydroxybenzaldehyde with 3-hydroxypyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 5-(2-Hydroxyphenyl)pyridin-3-ol.

    Substitution: Formation of various substituted derivatives, depending on the reagent used.

Scientific Research Applications

5-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of the enzymes and affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-hydroxypyridine
  • 2-Chloro-5-hydroxybenzaldehyde
  • 3-Hydroxypyridine

Uniqueness

5-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol is unique due to the presence of both chloro and hydroxyl groups on the phenyl ring, as well as an additional hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.

Properties

IUPAC Name

5-(2-chloro-5-hydroxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-11-2-1-8(14)4-10(11)7-3-9(15)6-13-5-7/h1-6,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUKZPMESJOCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=CC(=CN=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682879
Record name 5-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-57-1
Record name 5-(2-Chloro-5-hydroxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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